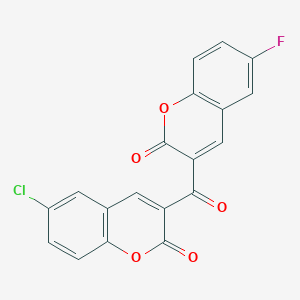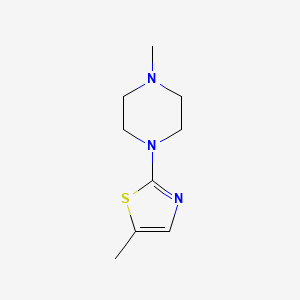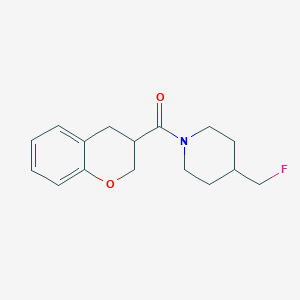
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride with a fluorinated chromene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride
- 6-Fluoro-2-oxo-2H-chromene-3-carbonyl chloride
- 3-(6-Chloro-2-oxochromene-3-carbonyl)-2H-chromen-2-one
Uniqueness
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one is unique due to the presence of both chloro and fluoro substituents on the chromene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H8ClFO5 |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
3-(6-chloro-2-oxochromene-3-carbonyl)-6-fluorochromen-2-one |
InChI |
InChI=1S/C19H8ClFO5/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8H |
InChI Key |
BWVGAEOWINQSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate](/img/structure/B12227617.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12227619.png)
![5-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridin-3-ol](/img/structure/B12227628.png)
![2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12227649.png)
![2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B12227651.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12227656.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12227663.png)
![5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227664.png)

![4,6-Dimethyl-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227672.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)
![3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12227683.png)

![2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
